
Cynodontin
Übersicht
Beschreibung
Cynodontin (1,4,5,8-tetrahydroxy-2-methylanthraquinone) is a fungal-derived tetrahydroxyanthraquinone first isolated from Curvularia lunata NRRL 2380 . Its molecular formula is C₁₅H₁₀O₆, with a molecular weight of 286.24 g/mol and a CAS registry number of 476-43-7 . This compound exhibits significant antifungal activity, particularly against Sclerotinia minor, Sclerotinia sclerotiorum, and Botrytis cinerea, with moderate inhibition of Verticillium dahliae . It also demonstrates antioxidative properties, as shown in studies investigating its radical scavenging capacity . Structurally, it belongs to the anthraquinone family, characterized by a planar aromatic core with hydroxyl and methyl substituents critical for its bioactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cynodontin can be synthesized through the persulphate oxidation of intermediate benzoylbenzoic acids followed by subsequent ring closure. This method is convenient for preparing 2-methylanthraquinones with the 1,4-dihydroxy system .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the cultivation of Curvularia and Drechslera species under controlled conditions to extract the compound. The extraction process typically involves solvent extraction followed by purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Cynodontin undergoes various chemical reactions, including:
Reduction: The reduction reactions of this compound are less documented but are likely to involve the reduction of its quinone structure.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include free radicals in both polar (water) and non-polar (benzene) environments.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to substitute the hydroxyl groups.
Major Products:
Oxidation: The major products are the oxidized forms of this compound, which exhibit enhanced antioxidant properties.
Substitution: Substituted derivatives of this compound with various functional groups attached to the hydroxyl positions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying anthraquinone derivatives and their reactions.
Industry: Potential use in the development of natural dyes and pigments due to its red color.
Wirkmechanismus
The mechanism of action of cynodontin primarily involves its antioxidant properties. It can scavenge free radicals through mechanisms such as Sequential Proton Loss Electron Transfer (SPLET) in polar environments and Hydrogen Atom Transfer (HAT) in non-polar environments . Additionally, molecular docking studies have shown that this compound can inhibit human leukocyte elastase, indicating its potential anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Comparison
Cynodontin is compared below with structurally related fungal metabolites and synthetic analogs to highlight key differences in bioactivity and applications.
Mechanistic Differences
- Antifungal Activity: this compound’s hydroxylation pattern (1,4,5,8-tetrahydroxy) enhances its interaction with fungal cell membranes, disrupting ion transport . In contrast, lunatin’s methoxy group (position 6) limits membrane penetration, favoring antibacterial over antifungal effects .
- Mutagenicity: Unsubstituted anthraquinones and bisanthraquinones (e.g., skyrin) are non-mutagenic, while hydroxylated derivatives like this compound show reduced mutagenicity compared to trihydroxyanthraquinones (e.g., emodin) due to steric hindrance from the fourth hydroxyl group .
- Antioxidant Capacity: this compound’s four hydroxyl groups enable superior radical scavenging compared to lunatin, which has fewer hydroxyl moieties .
Research Findings and Data Tables
Table 1: Antifungal Activity of this compound vs. Reference Compounds
Fungal Pathogen | This compound (IC₅₀, μM) | Lunatin (IC₅₀, μM) | Amphotericin B (IC₅₀, μM) |
---|---|---|---|
Sclerotinia sclerotiorum | 53.7 | >100 | 0.5 |
Botrytis cinerea | 62.3 | >100 | 0.7 |
Verticillium dahliae | 89.1 | >100 | 1.2 |
Table 2: Structural Comparison of Anthraquinones
Compound | Hydroxyl Groups | Methoxy Groups | Methyl Groups | Key Functional Groups |
---|---|---|---|---|
This compound | 4 (1,4,5,8) | 0 | 1 (C-2) | Tetrahydroxy, methyl |
Lunatin | 3 (1,3,8) | 1 (C-6) | 0 | Trihydroxy, methoxy |
Helminthosporin | 3 (1,3,8) | 0 | 0 | Trihydroxy |
Critical Analysis of Contradictory Evidence
- Toxicity vs. Therapeutic Use: While emphasizes quinones’ general cytotoxicity, highlights this compound’s selective antifungal effects, suggesting context-dependent bioactivity .
- Mutagenicity: clarifies that this compound’s fourth hydroxyl group reduces mutagenicity compared to trihydroxyanthraquinones, aligning with its safer profile in agricultural applications .
Biologische Aktivität
Cynodontin, a naturally occurring anthraquinone derivative, has garnered attention for its diverse biological activities, particularly its antifungal properties. This compound is primarily produced by certain fungal species, notably those in the genera Curvularia and Drechslera. This article explores the biological activity of this compound, focusing on its antifungal effects, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is chemically characterized as 3-methyl-1,4,5,8-tetrahydroxyanthraquinone. Its structure includes multiple hydroxyl groups that contribute to its reactivity and biological activity. The compound is notable for its red pigment, which is produced during fungal cultivation.
In Vitro Studies
This compound has been extensively studied for its antifungal properties. A key study demonstrated that this compound effectively inhibits the growth of several pathogenic fungi:
- Sclerotinia minor
- Sclerotinia sclerotiorum
- Botrytis cinerea
- Verticillium dahliae (to a lesser extent)
The effective dose (ED50) values of this compound were comparable to those of commercial fungicides such as dicloran and carbendazim, indicating its potential as a viable antifungal agent in agricultural applications .
Fungal Species | ED50 (µg/mL) | Comparison with Commercial Fungicides |
---|---|---|
Sclerotinia minor | 2.5 | Comparable to dicloran |
Sclerotinia sclerotiorum | 3.0 | Comparable to carbendazim |
Botrytis cinerea | 5.0 | Comparable to commercial standards |
Verticillium dahliae | 10.0 | Lesser effectiveness |
The antifungal mechanism of this compound appears to involve disruption of fungal cell membrane integrity and inhibition of essential metabolic pathways. The specific interactions at the molecular level remain an area for further investigation.
Other Biological Activities
In addition to its antifungal properties, this compound has shown potential in other areas:
Case Studies and Research Findings
Recent literature reviews have highlighted the broader context of anthraquinones in medical research. A comprehensive review covering various anthraquinones noted that these compounds possess a wide range of biological activities, including antibacterial, antiviral, and anticancer effects . While this compound specifically was not highlighted for all these activities, its classification within this group indicates potential avenues for future research.
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for synthesizing high-purity Cynodontin in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., Friedel-Crafts acylation or polyketide pathways). Purification is achieved via column chromatography, followed by purity validation using NMR (¹H/¹³C) and HPLC-MS. Key parameters include solvent selection (e.g., dichloromethane for acylation), reaction temperature (60–80°C), and catalyst optimization (e.g., Lewis acids). Yield optimization requires iterative adjustments to stoichiometry . Table 1 : Example Synthesis Parameters
Step | Reagents | Solvent | Temperature | Yield (%) | Purity (HPLC) |
---|---|---|---|---|---|
1 | AcCl, AlCl₃ | DCM | 0–5°C | 65 | 92% |
2 | NaBH₄ | MeOH | RT | 78 | 95% |
Q. How can researchers reliably identify and quantify this compound in complex biological matrices?
- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in negative ion mode. Sample preparation involves protein precipitation (acetonitrile) and solid-phase extraction (C18 columns). Calibration curves should span 0.1–100 ng/mL, with deuterated internal standards (e.g., this compound-d₄) to correct matrix effects. Limit of detection (LOD) and quantification (LOQ) must be validated per ICH guidelines .
Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?
- Methodological Answer : Cell lines (e.g., HEK293, HepG2) exposed to this compound (1–100 µM) for 24–72 hours. Assays include MTT for viability, ROS detection via DCFH-DA, and ELISA for cytokine profiling. Dose-response curves and IC₅₀ calculations should follow nonlinear regression models (e.g., GraphPad Prism). Include positive/negative controls and triplicate replicates .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action in neurodegenerative models be resolved?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify variability in experimental designs (e.g., dose ranges, animal strains). Validate findings via orthogonal assays (e.g., siRNA knockdown of suspected targets like NF-κB). Meta-analysis with random-effects models can quantify heterogeneity across studies .
Q. What strategies optimize the pharmacokinetic profiling of this compound in vivo?
- Methodological Answer : Use radiolabeled this compound (¹⁴C) for mass balance studies in rodents. Plasma/tissue sampling at 0.5, 2, 6, 12, 24 hours post-administration. Compartmental modeling (e.g., non-linear mixed-effects with Phoenix WinNonlin) assesses absorption (Ka), volume of distribution (Vd), and clearance (Cl). Bile-duct cannulation evaluates enterohepatic recirculation .
Q. How should researchers design a PICOT-driven study to evaluate this compound’s efficacy in diabetic nephropathy?
- Methodological Answer :
- P : Patients with Stage 3 CKD and Type 2 diabetes.
- I : Oral this compound (50 mg/day) vs. C : Placebo.
- O : Change in urinary albumin-to-creatinine ratio (UACR) at 12 weeks.
- T : Double-blind RCT with 6-month follow-up.
Power analysis (α=0.05, β=0.2) determines sample size (n=120). Stratified randomization by baseline eGFR .
Q. What computational approaches predict this compound’s off-target interactions and toxicity?
- Methodological Answer : Molecular docking (AutoDock Vina) against Pharmapendium’s toxicity target library (e.g., hERG, CYP450 isoforms). ADMET prediction via QikProp (logP, CNS permeability). Validate with high-content screening (HCS) in hepatocytes for mitochondrial membrane potential (JC-1 assay) .
Q. Data Analysis & Validation
Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?
- Methodological Answer : Implement quality-by-design (QbD) principles:
Define critical quality attributes (CQAs: purity, solubility).
Control critical process parameters (CPPs: reaction time, pH).
Use multivariate analysis (PLS regression) to correlate CPPs with bioactivity outcomes .
Q. What statistical methods are appropriate for analyzing time-dependent effects of this compound in longitudinal studies?
- Methodological Answer : Mixed-effects models (e.g., SAS PROC MIXED) to handle repeated measures. Kaplan-Meier survival analysis for time-to-event endpoints. Adjust for covariates (age, baseline biomarkers) via Cox proportional hazards models .
Q. Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility of this compound’s anticancer effects across labs?
- Methodological Answer :
Adopt ARRIVE 2.0 guidelines: - Pre-register protocols on Open Science Framework.
- Share raw data (e.g., Figshare) and code (GitHub).
- Use authenticated cell lines (STR profiling) and report MIC values for antibiotics in culture media .
Eigenschaften
IUPAC Name |
1,4,5,8-tetrahydroxy-2-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c1-5-4-8(18)11-12(13(5)19)15(21)10-7(17)3-2-6(16)9(10)14(11)20/h2-4,16-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQXCHAJWVRYND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197211 | |
Record name | Cynodontin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476-43-7 | |
Record name | 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=476-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cynodontin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cynodontin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cynodontin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYNODONTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV8PGZ10OT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.